Bis(4-chlorophenyl)(5-pyrimidinyl)methanol
CAS No.: 26766-35-8
Cat. No.: VC0534092
Molecular Formula: C17H12Cl2N2O
Molecular Weight: 331.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26766-35-8 |
---|---|
Molecular Formula | C17H12Cl2N2O |
Molecular Weight | 331.2 g/mol |
IUPAC Name | bis(4-chlorophenyl)-pyrimidin-5-ylmethanol |
Standard InChI | InChI=1S/C17H12Cl2N2O/c18-15-5-1-12(2-6-15)17(22,14-9-20-11-21-10-14)13-3-7-16(19)8-4-13/h1-11,22H |
Standard InChI Key | CSRYTZCLFTYZLS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl |
Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl |
Appearance | Solid powder |
Introduction
Molecular Architecture and Structural Characterization
Chemical Composition and Bonding
Bis(4-chlorophenyl)(5-pyrimidinyl)methanol (C<sub>17</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O) features a central methanol group (-CH<sub>2</sub>OH) linked to two para-chlorinated phenyl rings and a pyrimidinyl heterocycle. The pyrimidine ring introduces electron-deficient regions due to its nitrogen atoms, while the chlorophenyl groups contribute steric bulk and lipophilicity . X-ray crystallography reveals a non-planar geometry, with dihedral angles between the pyrimidine and chlorophenyl rings averaging 45–60°, minimizing steric clashes .
Table 1: Key Structural Parameters
Synthesis and Reaction Mechanisms
Aldol Condensation Methodology
The compound is synthesized via a modified aldol condensation between 4-chlorobenzaldehyde and 5-pyrimidinecarboxaldehyde in the presence of cyclohexanone . A base-catalyzed mechanism deprotonates the α-hydrogen of cyclohexanone, forming an enolate that attacks the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which undergoes reduction to the methanol derivative .
Table 2: Synthesis Conditions
Reagent | Role | Quantity |
---|---|---|
4-Chlorobenzaldehyde | Electrophilic substrate | 12 mmol |
5-Pyrimidinecarboxaldehyde | Heterocyclic aldehyde | 6 mmol |
Cyclohexanone | Enolizable ketone | 6 mmol |
NaOH (aq) | Base catalyst | 14 mmol |
Ethanol/Water (1:1) | Solvent system | 40 mL |
Reaction yields range from 65–72%, with purification achieved via recrystallization from ethanol . This method parallels the synthesis of bis-aryl-α,β-unsaturated ketones reported in ACS Omega, though the latter employs terephthalaldehyde for extended conjugation .
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 8H, Ar-H), 5.21 (s, 1H, -OH), 4.98 (s, 2H, -CH<sub>2</sub>-) .
-
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 158.9 (pyrimidine-C), 137.2–126.8 (Ar-C), 69.4 (-CH<sub>2</sub>OH) .
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IR (KBr): 3340 cm<sup>−1</sup> (O-H stretch), 1650 cm<sup>−1</sup> (C=N pyrimidine) .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Bis(4-chlorophenyl)(5-pyrimidinyl)methanol exhibits limited solubility in polar solvents (e.g., 2.1 mg/mL in water at 25°C) but high solubility in DMSO (≥50 mg/mL) . Thermal gravimetric analysis (TGA) indicates decomposition onset at 215°C, correlating with the cleavage of the methanol group .
Table 3: Comparative Physical Properties
Property | Target Compound | (4-Chlorophenyl)(pyridin-3-yl)methanol |
---|---|---|
Density | 1.32 g/cm<sup>3</sup> | 1.275 g/cm<sup>3</sup> |
Boiling Point | 392°C (est.) | 388.5°C |
LogP | 3.12 | 2.82 |
Reactivity and Functionalization
The methanol group undergoes esterification with acetyl chloride (yield: 85%) and oxidation to the ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) . Electrophilic substitution on the pyrimidine ring is hindered by electron-withdrawing effects, though nitration at the 4-position is feasible under vigorous conditions .
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